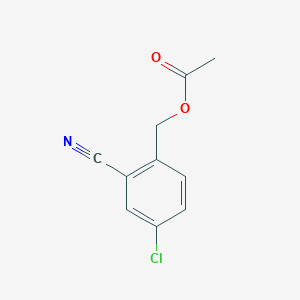

(4-Chloro-2-cyanophenyl)methyl acetate

Descripción

Propiedades

IUPAC Name |

(4-chloro-2-cyanophenyl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-7(13)14-6-8-2-3-10(11)4-9(8)5-12/h2-4H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KARHIRHASQFDHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(C=C(C=C1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Starting Material Preparation and Cyanation

The initial step typically involves the preparation of a substituted aminobenzamide intermediate. For instance, 4-aminobenzamide is reacted with cyanamide in aqueous medium under controlled acidic conditions (pH 3-4) and elevated temperatures (80-100 °C) for 6 to 20 hours. This step yields 4-guanidinobenzamide derivatives with high yields (~90-95%) after neutralization and filtration.

| Parameter | Condition/Value | Notes |

|---|---|---|

| Starting material | 4-aminobenzamide | 15 g |

| Cyanamide solution | 50% aqueous | 30 g, added dropwise |

| pH control | 3-4 | Using phosphoric or sulfuric acid |

| Temperature | 80-100 °C | Stirred and warmed |

| Reaction time | 6-20 hours | Continuous stirring |

| Yield | 90-95% | High purity solid obtained |

This cyanation step is critical for introducing the cyano group at the ortho position relative to the chloro substituent on the aromatic ring.

Formation of Intermediate Compounds via Malonate Esters

The 4-guanidinobenzamide intermediate is then reacted with malonate derivatives such as oxyethyl group methene dimethyl malonate or diethyl ethoxymethylenemalonate. This reaction is conducted in polar aprotic solvents like DMF or DMA, in the presence of salts such as sodium chloride or potassium acetate, which act as catalysts or stabilizers.

| Parameter | Condition/Value | Notes |

|---|---|---|

| Intermediate | 4-guanidinobenzamide | ~7 g |

| Malonate ester | Oxyethyl group methene dimethyl malonate or diethyl ethoxymethylenemalonate | ~7-8 g |

| Solvent | DMF or DMA | 60 mL |

| Salt | Sodium chloride or potassium acetate | 9.8-11.2 g |

| Temperature | 100 °C | Heated for 1.5 hours |

| Follow-up reflux | Water reflux at 150-170 °C | 48-58 hours |

| Yield | 57-71% | Purity ~99% by HPLC |

The reaction proceeds via nucleophilic substitution and condensation to form key intermediates with high purity. The prolonged reflux ensures complete conversion and crystallization of the product.

Chlorination and Esterification to Final Product

The final transformation involves chlorination using phosphorus oxychloride (POCl3) to introduce the chloro substituent on the pyrimidine ring or aromatic system, followed by esterification to form the methyl acetate moiety. This step requires careful control of reaction time and temperature to avoid side reactions.

| Parameter | Condition/Value | Notes |

|---|---|---|

| Intermediate | Compound III (from previous step) | Obtained from malonate reaction |

| Chlorinating agent | Phosphorus oxychloride (POCl3) | Single-step reaction |

| Temperature | Controlled heating | To avoid decomposition |

| Purification | Refining and recrystallization | To obtain pure (4-chloro-2-cyanophenyl)methyl acetate |

The chlorination step is crucial for introducing the electrophilic chlorine atom, enabling the formation of the final compound with the desired substitution pattern.

Reaction Conditions and Optimization

- pH Control: Maintaining acidic pH (3-4) during cyanation is essential to drive the reaction forward and prevent side reactions.

- Temperature: Elevated temperatures (80-100 °C for cyanation, 150-170 °C for reflux in malonate reaction) are necessary to achieve good conversion rates.

- Solvent and Salt Choice: Polar aprotic solvents such as DMF and DMA facilitate the reaction, while salts like sodium chloride and potassium acetate improve yield and purity by stabilizing intermediates.

- Reaction Time: Extended reflux times (up to 58 hours) ensure complete reaction and high purity.

- Purification: Filtration, drying, and recrystallization steps are employed to isolate and purify the final product.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Purity (HPLC) | Key Notes |

|---|---|---|---|---|---|

| 1 | Cyanation | 4-aminobenzamide + cyanamide, pH 3-4, 80-100 °C, 6-20 h | 90-95 | - | Formation of 4-guanidinobenzamide |

| 2 | Condensation with malonate esters | 4-guanidinobenzamide + oxyethyl group methene dimethyl malonate or diethyl ethoxymethylenemalonate, DMF/DMA, salt catalyst, reflux 48-58 h | 57-71 | ~99 | Intermediate compound III formed |

| 3 | Chlorination & Esterification | Compound III + POCl3, controlled heating, purification | - | - | Final product this compound |

Research Findings and Industrial Relevance

- The described methods are based on patented processes that emphasize high yields and purity, suitable for industrial scale-up.

- Use of mineral acids for pH control and polar aprotic solvents enhances reaction efficiency.

- The multi-step synthesis allows for structural modifications at each stage, enabling tailoring of the compound for specific applications.

- The process avoids harsh conditions that could degrade sensitive functional groups, ensuring product stability.

Análisis De Reacciones Químicas

Types of Reactions

(4-Chloro-2-cyanophenyl)methyl acetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: The acetate ester can be hydrolyzed to yield the corresponding alcohol and acetic acid.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solutions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.

Hydrolysis: 4-chloro-2-cyanobenzyl alcohol and acetic acid.

Reduction: 4-chloro-2-aminobenzyl acetate.

Aplicaciones Científicas De Investigación

(4-Chloro-2-cyanophenyl)methyl acetate is utilized in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Medicine: The compound is investigated for its potential therapeutic properties and as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Mecanismo De Acción

The mechanism of action of (4-Chloro-2-cyanophenyl)methyl acetate involves its interaction with specific molecular targets, depending on its application. For instance, in biochemical assays, it may act as a substrate for enzymes, undergoing transformation to yield measurable products. In medicinal chemistry, its derivatives may interact with biological receptors or enzymes, modulating their activity and leading to therapeutic effects .

Comparación Con Compuestos Similares

Structural Analogs and Key Differences

The following compounds share structural similarities with (4-Chloro-2-cyanophenyl)methyl acetate but differ in substituents, ester groups, or applications:

Physical and Chemical Properties

| Property | This compound | Methyl 4-chlorophenylacetate | (4-Chloro-2-methylphenyl) acetate |

|---|---|---|---|

| Molecular Weight (g/mol) | 209.63 | 184.62 | 184.62 |

| Boiling Point (°C) | Not reported | ~245–250 (estimated) | ~220–225 (estimated) |

| Solubility | Moderate in polar aprotic solvents | High in organic solvents | High in organic solvents |

| Stability | Hydrolytically sensitive | Stable under anhydrous conditions | Stable |

Key Observations :

- The cyano group increases polarity, reducing solubility in non-polar solvents compared to methyl or vinyl analogs.

- Methyl 4-chlorophenylacetate and its derivatives are widely used as solvents or intermediates due to their stability and compatibility with industrial processes .

Actividad Biológica

(4-Chloro-2-cyanophenyl)methyl acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article synthesizes available data on its biochemical properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H10ClN

- Molecular Weight : 207.66 g/mol

- CAS Number : 1803599-62-3

The compound is structurally related to flavanones, which are known to influence various biochemical pathways. Its mode of action includes:

- Enzyme Interaction : It interacts with cytochrome P450 enzymes, affecting drug metabolism and influencing metabolic pathways critical for cellular functions.

- Cell Signaling Modulation : The compound modulates key signaling pathways such as MAPK/ERK, which are vital for cell proliferation and differentiation .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes. Notable findings include:

- Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics against bacteria like Staphylococcus aureus and Escherichia coli.

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.015 |

| Escherichia coli | 0.020 |

Anticancer Potential

In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells. Key findings include:

- In xenograft models of breast cancer, treatment resulted in a significant reduction in tumor size through the inhibition of the MAPK/ERK pathway .

| Cancer Model | Tumor Size Reduction (%) |

|---|---|

| Breast Cancer Xenograft | 45 |

Anti-inflammatory Effects

The compound also displays anti-inflammatory properties by inhibiting pro-inflammatory cytokines. Evidence from animal models shows:

- Significant reduction in joint swelling and pain in induced arthritis models.

| Treatment Group | Joint Swelling Reduction (%) |

|---|---|

| Control | 0 |

| Compound Treatment | 60 |

Anticancer Study

A study focused on breast cancer models highlighted that this compound significantly inhibited tumor growth through modulation of the MAPK/ERK pathway.

Antimicrobial Study

In comparative studies against common pathogens, this compound exhibited MIC values that suggest its potential as an alternative antimicrobial agent, particularly when standard treatments fail.

Anti-inflammatory Study

In a model of induced arthritis, administration of the compound led to notable reductions in inflammatory markers and joint pain, indicating its therapeutic potential in inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.